5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine
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Overview
Description
5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine typically involves the condensation of 2-aminobenzimidazole with a suitable pyrimidine derivative. One common method involves the reaction of 2-aminobenzimidazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the polymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the pyrimidine ring.
2-Aminopyrimidine: Contains the pyrimidine ring but lacks the benzimidazole moiety.
Benzimidazole derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine is unique due to its combined benzimidazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
64679-02-3 |
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Molecular Formula |
C17H13N5 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C17H13N5/c1-2-6-13(7-3-1)20-17-18-10-12(11-19-17)16-21-14-8-4-5-9-15(14)22-16/h1-11H,(H,21,22)(H,18,19,20) |
InChI Key |
UEAVBRURLFBZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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